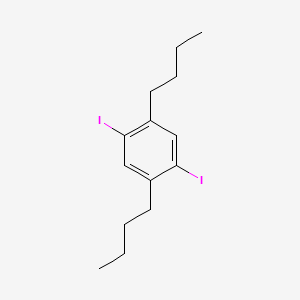
1,4-Dibutyl-2,5-diiodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibutyl-2,5-diiodobenzene is an organic compound that belongs to the class of diiodobenzenes It is characterized by the presence of two iodine atoms attached to a benzene ring at the 2 and 5 positions, and two butyl groups attached at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutyl-2,5-diiodobenzene typically involves the iodination of 1,4-dibutylbenzene. This can be achieved through the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a temperature range of 20-30°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, reaction time, and the concentration of reagents.
化学反应分析
Types of Reactions
1,4-Dibutyl-2,5-diiodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki reaction, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
1,4-Dibutyl-2,5-diiodobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound can be used in the development of new pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities.
Industry: It is employed in the production of advanced materials, including polymers and liquid crystals. Its unique properties make it suitable for use in electronic and optoelectronic devices.
作用机制
The mechanism by which 1,4-Dibutyl-2,5-diiodobenzene exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the boronic acid.
相似化合物的比较
1,4-Dibutyl-2,5-diiodobenzene can be compared with other diiodobenzenes such as:
1,4-Diiodobenzene: Lacks the butyl groups, making it less hydrophobic and potentially less reactive in certain reactions.
1,4-Didodecyl-2,5-diiodobenzene: Contains longer alkyl chains, which can influence its solubility and reactivity.
1,4-Dibromo-2,5-diiodobenzene: Contains bromine atoms in addition to iodine, which can affect its chemical behavior and reactivity.
属性
CAS 编号 |
213700-06-2 |
|---|---|
分子式 |
C14H20I2 |
分子量 |
442.12 g/mol |
IUPAC 名称 |
1,4-dibutyl-2,5-diiodobenzene |
InChI |
InChI=1S/C14H20I2/c1-3-5-7-11-9-14(16)12(8-6-4-2)10-13(11)15/h9-10H,3-8H2,1-2H3 |
InChI 键 |
OUUUSNMXKNGYBX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=C(C=C1I)CCCC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
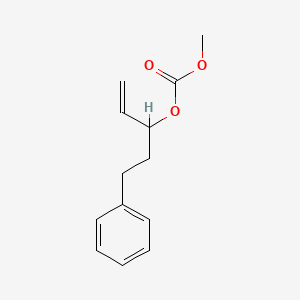
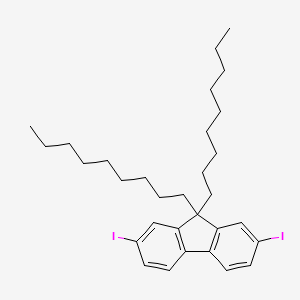
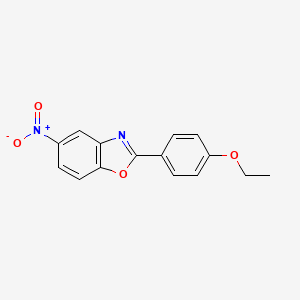
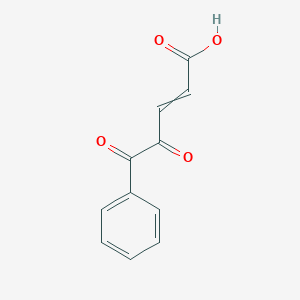
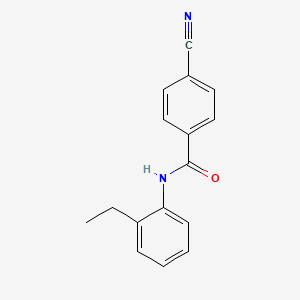
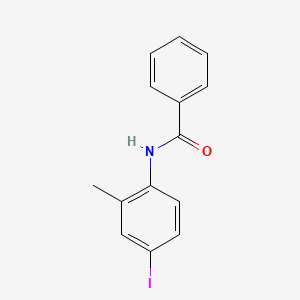
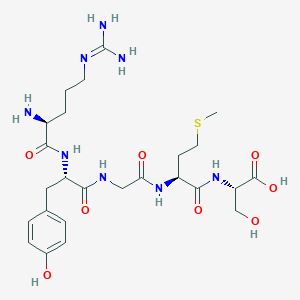
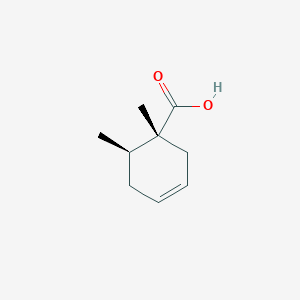
![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
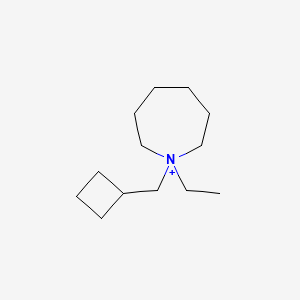
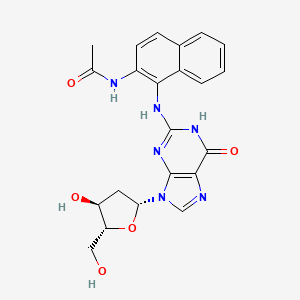

![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
